molecular formula C11H15ClN2 B115474 1-(3-Chlorophenyl)-3-methylpiperazine CAS No. 151447-85-7

1-(3-Chlorophenyl)-3-methylpiperazine

Cat. No.: B115474
CAS No.: 151447-85-7
M. Wt: 210.7 g/mol
InChI Key: GRBUTWWFTFQSMF-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-methylpiperazine is a chemical compound belonging to the piperazine class. It is characterized by a piperazine ring substituted with a 3-chlorophenyl group and a methyl group. This compound has garnered attention due to its psychoactive properties and its use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-3-methylpiperazine can be synthesized through various methods. One common approach involves the reaction of 3-chloroaniline with 1-methylpiperazine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Chlorophenyl)-3-methylpiperazine has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Employed in studies related to neurotransmitter function and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-methylpiperazine involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2C receptor and an antagonist at the 5-HT2B receptor. This dual action modulates serotonin levels, leading to its psychoactive effects. The compound also affects other neurotransmitter systems, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Uniqueness: 1-(3-Chlorophenyl)-3-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dual action on serotonin receptors sets it apart from other piperazine derivatives, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c1-9-8-14(6-5-13-9)11-4-2-3-10(12)7-11/h2-4,7,9,13H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBUTWWFTFQSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445720
Record name 1-(3-Chlorophenyl)-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151447-85-7
Record name 1-(3-Chlorophenyl)-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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